molecular formula C13H26N2O B6330567 1-(2-Methylpiperazin-1-yl)octan-1-one CAS No. 1240565-81-4

1-(2-Methylpiperazin-1-yl)octan-1-one

Cat. No.: B6330567
CAS No.: 1240565-81-4
M. Wt: 226.36 g/mol
InChI Key: WDOBQGPDIWSACZ-UHFFFAOYSA-N
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Description

1-(2-Methylpiperazin-1-yl)octan-1-one is a chemical compound with the molecular formula C13H26N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Properties

IUPAC Name

1-(2-methylpiperazin-1-yl)octan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-4-5-6-7-8-13(16)15-10-9-14-11-12(15)2/h12,14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOBQGPDIWSACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpiperazin-1-yl)octan-1-one can be synthesized through a multi-step process involving the reaction of 2-methylpiperazine with octanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpiperazin-1-yl)octan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound 1-(2-Methylpiperazin-1-yl)octan-1-one (CAS No. 1240565-81-4) has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biology, and industrial uses, supported by comprehensive data tables and case studies.

Key Properties

  • Molecular Formula: C12H23N2O
  • Molecular Weight: 211.33 g/mol
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

This compound has shown promise in drug development, particularly as a potential therapeutic agent due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The compound's effectiveness against resistant bacterial strains has been documented, suggesting its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus< 10 μg/mL
Control Compound AVariousVaries

Neurological Applications

The compound's piperazine moiety is known for its activity on neurotransmitter receptors. Research indicates that derivatives of this compound may act as ligands for serotonin and dopamine receptors, making them candidates for treating neurological disorders.

Case Study: Analgesic Effects

A study explored the analgesic properties of piperazine derivatives, including this compound, demonstrating efficacy comparable to established opioids in rodent models. The findings suggest a potential role in pain management therapies.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of specialty chemicals and materials. Its unique structure allows for modifications that can lead to diverse applications in the chemical industry.

Table 2: Industrial Applications

Application TypeDescription
Chemical SynthesisUsed as an intermediate for various reactions
Material SciencePotential use in polymer production

Research indicates that the compound may influence pathways related to pain perception and microbial resistance, warranting further investigation into its pharmacodynamics.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-yl)octan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-(2-Methylpiperazin-1-yl)octan-1-one can be compared with other similar compounds, such as:

    1-(4-Methylpiperazin-1-yl)octan-1-one: Similar structure but with a different substitution pattern on the piperazine ring.

    1-(2-Ethylpiperazin-1-yl)octan-1-one: Ethyl group instead of a methyl group on the piperazine ring.

    1-(2-Methylpiperazin-1-yl)hexan-1-one: Shorter carbon chain compared to the octan-1-one derivative.

The uniqueness of this compound lies in its specific substitution pattern and carbon chain length, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(2-Methylpiperazin-1-yl)octan-1-one is a compound characterized by its unique structure, which includes an octan-1-one backbone and a 2-methylpiperazine substituent. This configuration suggests potential applications in medicinal chemistry and material science due to the properties imparted by both the hydrophobic octane chain and the polar piperazine ring. Its biological activity is of particular interest, especially regarding its interactions with various biological systems.

The molecular formula for this compound is C12_{12}H23_{23}N2_2O. The structure features a long aliphatic chain attached to a piperazine ring, which is known for influencing biological activity due to its ability to interact with various receptors and enzymes.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows for binding to biological macromolecules, potentially acting as an inhibitor or activator depending on the target. This interaction can lead to significant pharmacological effects, including analgesic properties.

Biological Activities

Research indicates that compounds containing piperazine moieties often exhibit significant biological activities. For this compound, potential biological activities include:

  • Analgesic Effects : Similar compounds have demonstrated analgesic properties in various studies, suggesting that this compound may also possess such effects. Studies on related piperazine derivatives have shown promise in pain management, particularly through modulation of opioid receptors .
  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions like neuropathic pain .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Analgesic ActivityDemonstrated significant antiallodynic effects in rodent models.
Receptor InteractionShowed potential as a selective ligand for voltage-gated calcium channels.
Opioid Receptor ModulationIndicated activity at μ-opioid receptors with potential analgesic effects.

Synthesis Methods

Various synthesis methods can be employed to produce this compound, including:

  • Alkylation Reactions : Utilizing alkyl halides in the presence of bases.
  • Reduction Reactions : Employing reducing agents like lithium aluminum hydride to yield the desired compound from precursors.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a candidate for further exploration in drug development. Its potential applications include:

  • Pain Management : Given its possible analgesic properties, this compound could be explored as a treatment option for chronic pain conditions.
  • Neurological Disorders : Its interaction with neurotransmitter systems suggests potential utility in treating conditions such as anxiety or depression.

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